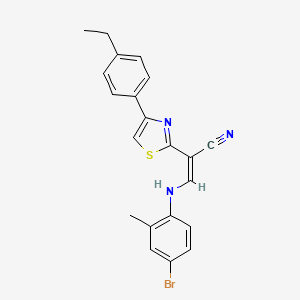

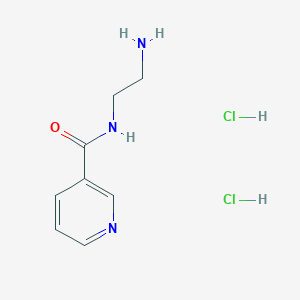

![molecular formula C27H23N3O2S B2827911 2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866873-23-6](/img/structure/B2827911.png)

2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The chromeno[2,3-d]pyrimidine core is a bicyclic system, which may impart certain rigidity to the molecule. The various substituents (methyl, phenyl, thioacetamide, and o-tolyl groups) will also influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thioacetamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

Research by Rajanarendar et al. (2012) introduced novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones synthesized from isoxazolyl cyanoacetamide synthon, showing significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Synthesis of Heterocyclic Compounds

A study by Elian et al. (2014) explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine and related compounds, showcasing the reactivity of these compounds towards various electrophilic and nucleophilic reagents, offering a versatile approach to synthesizing polyfunctionally substituted heterocyclo pyrimidines and other related structures (Elian, Abdelhafiz, & abdelreheim, 2014).

Antitubercular and Antimicrobial Evaluation

Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis, as well as their antibacterial and antifungal activities, demonstrating pronounced effects in these areas (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Antioxidant Activities

Another study focused on the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, revealing their antioxidant potential through DPPH radical scavenging method, highlighting the therapeutic potential of these compounds in oxidative stress-related conditions (Dhakhda, Bhatt, & Bhatt, 2021).

Novel Fluorescent Derivatives

Zonouzi et al. (2013) developed a library of new fluorescent chromenopyrimidine derivatives through water-promoted and one-pot reactions, indicating the potential use of these compounds in fluorescence-based applications and studies (Zonouzi, Hosseinzadeh, Karimi, Mirzazadeh, & Ng, 2013).

将来の方向性

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound is also known as "UCK2 Inhibitor-1" , suggesting it may inhibit the UCK2 enzyme.

Pharmacokinetics

Its predicted boiling point is 683.0±55.0 °C , and its predicted density is 1.45±0.1 g/cm3 . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa is 4.03±0.10 , suggesting it could be sensitive to changes in pH.

特性

IUPAC Name |

N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REABOSGBCTUCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

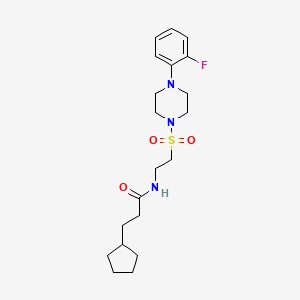

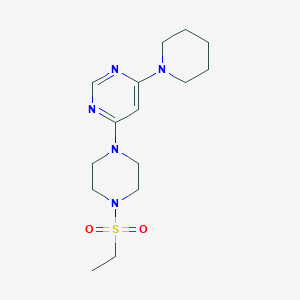

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)

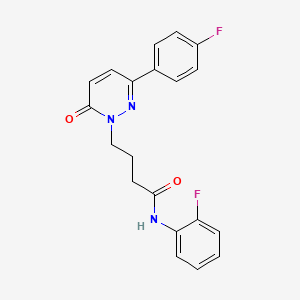

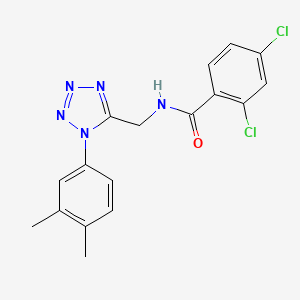

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)

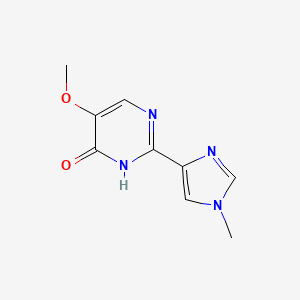

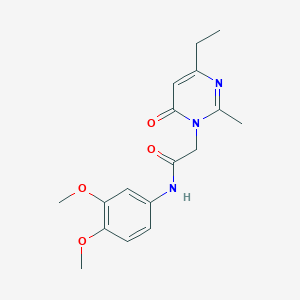

![2-(3-fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2827837.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)